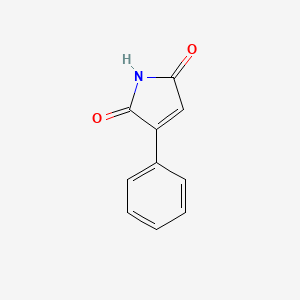

Phenylmaleimide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-phenylpyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-9-6-8(10(13)11-9)7-4-2-1-3-5-7/h1-6H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMZEPRSPLASMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503419 | |

| Record name | 3-Phenyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34900-45-3 | |

| Record name | 3-Phenyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Phenylmaleimide from Maleic Anhydride and Aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-phenylmaleimide (B1203476), a key intermediate in organic synthesis and drug development. The document details the prevalent two-step synthetic route, encompassing the formation of the intermediate N-phenylmaleanilic acid and its subsequent cyclodehydration. Additionally, one-pot methodologies are discussed. This guide is intended to serve as a practical resource, offering detailed experimental protocols, a comparative analysis of reaction conditions, and a mechanistic exploration of the transformation.

I. Reaction Overview: A Two-Step Approach

The most common and extensively researched method for synthesizing N-phenylmaleimide from maleic anhydride (B1165640) and aniline (B41778) is a two-step process. The initial step involves the rapid, often quantitative, formation of N-phenylmaleanilic acid (also referred to as maleanilic acid) through the acylation of aniline with maleic anhydride. This intermediate is then subjected to cyclodehydration to yield the final N-phenylmaleimide product.

Step 1: Synthesis of N-Phenylmaleanilic Acid

The formation of N-phenylmaleanilic acid is typically an exothermic reaction that proceeds readily at or below room temperature. The reaction is characterized by high atom economy, as all atoms from the reactants are incorporated into the product. Various solvents can be employed, and solvent-free methods have also been developed, offering a greener alternative.

Step 2: Cyclodehydration of N-Phenylmaleanilic Acid

The cyclization of N-phenylmaleanilic acid to N-phenylmaleimide requires the removal of a molecule of water. This is commonly achieved through chemical dehydration using reagents like acetic anhydride with a catalytic amount of sodium acetate (B1210297), or by azeotropic distillation in a suitable high-boiling solvent with an acid catalyst.

II. Data Presentation: Comparative Analysis of Reaction Conditions

The following tables summarize various reaction conditions and their corresponding yields for the synthesis of N-phenylmaleanilic acid and N-phenylmaleimide, providing a basis for method selection and optimization.

Table 1: Synthesis of N-Phenylmaleanilic Acid Derivatives

| Aniline Derivative | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Aniline | Ethyl Ether | Room Temperature | 1 hour | 97-98 | Organic Syntheses, Coll. Vol. 5, p.944 (1973) |

| 4-Chloroaniline | Solvent-free | Room Temperature | 30 minutes | 92 | SHORT COMMUNICATION SOLVENT FREE PREPARATION OF N ...[1] |

| 4-Chloroaniline | Ethyl Acetate | Not Specified | Not Specified | 87 (r), 62 (s) | Synthesis of substituted N-phenylmaleimides and use in a Diels ...[2] |

| 4-Methylaniline | Ethyl Acetate | Not Specified | Not Specified | 88 (r) | Synthesis of substituted N-phenylmaleimides and use in a Diels ...[2] |

| 4-Methoxyaniline | Ethyl Acetate | Not Specified | Not Specified | 85 (r) | Synthesis of substituted N-phenylmaleimides and use in a Diels ...[2] |

| 3-Nitroaniline | Ethyl Acetate | Not Specified | Not Specified | 75 (r) | Synthesis of substituted N-phenylmaleimides and use in a Diels ...[2] |

(r) - research lab yield, (s) - student lab yield

Table 2: Synthesis of N-Phenylmaleimide via Cyclodehydration

| Starting Material | Dehydrating Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| N-Phenylmaleanilic Acid | Acetic Anhydride / Sodium Acetate | Acetic Anhydride | Steam Bath | 30 minutes | 75-80 | Organic Syntheses, Coll. Vol. 5, p.944 (1973)[3] |

| N-(4-chlorophenyl)maleanilic acid | Acetic Anhydride / Sodium Acetate | Acetic Anhydride | 60-70 | Not Specified | 70 (r), 55 (s) | Synthesis of substituted N-phenylmaleimides and use in a Diels ...[4] |

| N-(4-chlorophenyl)maleanilic acid | Microwave Heating | Not Specified | Not Specified | Not Specified | 73 (r) | Synthesis of substituted N-phenylmaleimides and use in a Diels ...[2] |

| N-phenylmaleanilic acid | Triphenylphosphine / Bromotrichloromethane | Acetonitrile | 70 | 8 hours | 83 | Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent[5] |

| N-phenylmaleanilic acid | Dicyclohexylcarbodiimide | Solvent-free | Room Temperature | 8 minutes | 67 | Synthesis of substituted N-phenylmaleimides and use in a Diels ...[4] |

(r) - research lab yield, (s) - student lab yield

Table 3: One-Pot Synthesis of N-Phenylmaleimide

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| p-Toluenesulfonic acid | Xylene | 145 | 4 hours (aniline addition) | >86 (overall) | Process for the manufacture of n-phenylmaleimide - Google Patents |

| Phosphoric Acid | Not Specified | Not Specified | Not Specified | 90 | The One-pot Synthesis of N-phenylmaleimide by Loading H3PO4[6] |

| Betaine | Organic Solvent | 100-180 | Not Specified | Not Specified | Method of preparation of maleimides by thermal cyclization of ...[7] |

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of N-phenylmaleimide, based on established literature procedures.

Protocol 1: Two-Step Synthesis via N-Phenylmaleanilic Acid

Step A: Synthesis of N-Phenylmaleanilic Acid

-

Reagents and Equipment:

-

Maleic anhydride (2 moles, 196 g)

-

Aniline (2 moles, 186 g, 182 ml)

-

Ethyl ether (2.7 L)

-

5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

-

-

Procedure:

-

In the 5-L flask, dissolve maleic anhydride in 2.5 L of ethyl ether.

-

Once the maleic anhydride has completely dissolved, begin stirring and add a solution of aniline in 200 ml of ether through the dropping funnel.

-

A thick suspension will form. Continue stirring at room temperature for 1 hour.

-

Cool the mixture to 15-20°C in an ice bath.

-

Collect the product by suction filtration. The resulting fine, cream-colored powder is N-phenylmaleanilic acid.

-

The product is typically of sufficient purity (m.p. 201–202°C) to be used directly in the next step without further purification. The yield is approximately 97-98%.[3]

-

Step B: Synthesis of N-Phenylmaleimide

-

Reagents and Equipment:

-

N-Phenylmaleanilic acid (from Step A, 316 g)

-

Acetic anhydride (670 ml)

-

Anhydrous sodium acetate (65 g)

-

2-L Erlenmeyer flask

-

Steam bath

-

Ice water (1.3 L)

-

Petroleum ether (500 ml)

-

Suction filtration apparatus

-

-

Procedure:

-

In the 2-L Erlenmeyer flask, combine acetic anhydride and anhydrous sodium acetate.

-

Add the N-phenylmaleanilic acid to the flask.

-

Heat the suspension on a steam bath with swirling for 30 minutes to dissolve the solids.

-

Cool the reaction mixture to near room temperature in a cold water bath.

-

Pour the cooled mixture into 1.3 L of ice water to precipitate the product.

-

Collect the crude N-phenylmaleimide by suction filtration.

-

Wash the precipitate three times with 500-ml portions of ice-cold water and once with 500 ml of petroleum ether.

-

Dry the product. The yield of crude N-phenylmaleimide is typically 75–80%, with a melting point of 88–89°C.[3]

-

Protocol 2: Solvent-Free Synthesis of N-(4-chloro)maleanilic acid

-

Reagents and Equipment:

-

Maleic anhydride (10 mmol, 0.98 g)

-

4-chloroaniline (10 mmol, 1.28 g)

-

Porcelain mortar and pestle

-

Hotplate

-

50 mL beaker

-

Ethyl acetate (30 mL)

-

Vacuum filtration apparatus

-

-

Procedure:

-

Gently melt the maleic anhydride in a porcelain mortar on a hotplate set to low heat.

-

Remove the mortar from the heat and add the 4-chloroaniline.

-

Grind the mixture with a pestle for 10 minutes.

-

Transfer the resulting solid to a 50 mL beaker containing 10 mL of ethyl acetate and stir for 1 minute.

-

Collect the product by vacuum filtration, wash with an additional 20 mL of ethyl acetate, and air-dry.

-

IV. Reaction Mechanism and Workflow

The synthesis of N-phenylmaleimide from maleic anhydride and aniline proceeds through a well-defined reaction pathway.

Reaction Pathway

The reaction is initiated by the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of the N-phenylmaleanilic acid intermediate. In the presence of a dehydrating agent such as acetic anhydride, the carboxylic acid is activated, typically forming a mixed anhydride. Subsequent intramolecular nucleophilic attack by the amide nitrogen on the newly formed anhydride carbonyl, followed by the elimination of acetic acid, results in the formation of the five-membered imide ring of N-phenylmaleimide.

Caption: Reaction pathway for the synthesis of N-phenylmaleimide.

Experimental Workflow

The general workflow for the two-step synthesis of N-phenylmaleimide involves the initial reaction to form the intermediate, followed by its isolation (optional) and subsequent cyclization and purification of the final product.

Caption: General experimental workflow for the two-step synthesis.

V. Purification

The final purity of N-phenylmaleimide is crucial for its subsequent applications. Several methods can be employed for the purification of the crude product.

-

Recrystallization: This is the most common method for purifying N-phenylmaleimide. Solvents such as cyclohexane[3], ethanol, methanol, or isopropanol (B130326) can be used. The choice of solvent will depend on the solubility of N-phenylmaleimide and the impurities present.

-

Silica (B1680970) Gel Column Chromatography: For higher purity requirements, column chromatography using silica gel can be effective in removing polar and non-polar impurities.[5]

-

Distillation: Impurities with low boiling points and residual solvents can be removed by distillation under reduced pressure.

VI. Conclusion

The synthesis of N-phenylmaleimide from maleic anhydride and aniline is a robust and well-established process. The two-step method, involving the formation and subsequent cyclization of N-phenylmaleanilic acid, offers high yields and purity. By carefully selecting the reaction conditions, solvents, and catalysts, the synthesis can be optimized for various scales and applications. The development of one-pot and solvent-free procedures further enhances the efficiency and environmental friendliness of this important transformation. This guide provides the necessary technical details to enable researchers to successfully synthesize and purify N-phenylmaleimide for their specific research and development needs.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. tandfonline.com [tandfonline.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. The One-pot Synthesis of N-phenylmaleimide by Loading H3PO4 [aipub.cn]

- 7. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]

N-Phenylmaleimide reaction mechanisms in organic chemistry

An In-Depth Technical Guide to N-Phenylmaleimide Reaction Mechanisms in Organic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Phenylmaleimide (NPM) is a highly versatile chemical intermediate characterized by an electron-deficient carbon-carbon double bond within a five-membered imide ring. This structural feature imparts significant reactivity, making NPM a valuable building block in a wide array of organic transformations. Its utility spans from polymer science, where it is used to enhance thermal stability, to bioconjugation, where it serves as a crucial linker for attaching molecules to proteins. This guide provides an in-depth exploration of the core reaction mechanisms of N-Phenylmaleimide, focusing on Diels-Alder reactions, various polymerization pathways, and Michael additions, with a particular emphasis on their applications in research and drug development.

Synthesis of N-Phenylmaleimide

The most common synthesis of N-Phenylmaleimide involves a two-step process starting from maleic anhydride (B1165640) and aniline (B41778). The first step is the formation of maleanilic acid via nucleophilic acyl substitution, followed by a cyclization-dehydration reaction, typically promoted by acetic anhydride and a catalyst like sodium acetate, to form the imide ring.[1][2][3]

Caption: General workflow for the synthesis of N-Phenylmaleimide.

Experimental Protocol: Synthesis of N-Phenylmaleimide[2]

-

Step A: Maleanilic Acid Formation:

-

In a 5-liter three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of ethyl ether.

-

Once dissolved, slowly add a solution of 186 g (2 moles) of aniline in 200 ml of ether through the dropping funnel.

-

Stir the resulting thick suspension at room temperature for 1 hour, then cool to 15–20°C.

-

Collect the product by suction filtration. The typical yield is 97–98%.

-

-

Step B: N-Phenylmaleimide Formation:

-

In a 2-liter Erlenmeyer flask, combine 670 ml of acetic anhydride and 65 g of anhydrous sodium acetate.

-

Add the 316 g of maleanilic acid from the previous step.

-

Dissolve the suspension by swirling and heating on a steam bath for 30 minutes.

-

Cool the reaction mixture to near room temperature and pour it into 1.3 L of ice water.

-

Collect the precipitated product by suction filtration, wash thoroughly with ice-cold water, and dry. The crude yield is typically 75–80%.

-

Recrystallization from cyclohexane (B81311) yields canary-yellow needles with a melting point of 89–89.8°C.

-

Diels-Alder [4+2] Cycloaddition Reactions

N-Phenylmaleimide is an excellent dienophile in Diels-Alder reactions due to the electron-withdrawing nature of its two carbonyl groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[2][4] This [4+2] cycloaddition reaction is a powerful tool for constructing six-membered rings and complex polycyclic systems.[4][5] The reaction is concerted and typically proceeds with high stereoselectivity, often favoring the endo product under kinetic control, although the exo product is usually more thermodynamically stable.[6][7]

Caption: The concerted mechanism of the Diels-Alder reaction with N-Phenylmaleimide.

Data Presentation: Diels-Alder Reactions of N-Phenylmaleimide

| Diene | Solvent | Temperature (°C) | Time | Yield (%) | Product Ratio (endo/exo) | Reference |

| Furan | (neat) | 25 | 21 days | - | Kinetically controlled (endo favored) | [6] |

| Furan | (neat) | 60 | 5 hours | - | Thermodynamically controlled (exo favored) | [6] |

| 2,5-Dimethylfuran (B142691) | Ethyl Acetate | Reflux | 60 min | 70 | exo only | [1][8] |

| Buta-1,3-diene | Toluene | >120 (Reflux) | - | - | - | [9] |

| Furan-3-trifluoroborate | Acetonitrile (B52724) | Room Temp. | - | High | Variable | [10] |

Experimental Protocol: Diels-Alder Reaction with 2,5-Dimethylfuran[1][8]

-

In a 10 mL round-bottom flask, dissolve 0.58 mmol of N-phenylmaleimide and 0.58 mmol of 2,5-dimethylfuran in 3 mL of ethyl acetate.

-

Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to reflux for 60 minutes.

-

Monitor the reaction using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 10-15 minutes to induce crystallization.

-

Collect the white crystalline product by vacuum filtration and wash with cold ethyl acetate.

-

Air-dry the product. The reaction typically yields the exo cycloadduct exclusively.

Polymerization Reactions

N-Phenylmaleimide is widely used as a monomer in polymerization to produce polymers with high thermal stability, a high glass transition temperature (Tg), and enhanced mechanical properties.[11] It can undergo homopolymerization and copolymerization through various mechanisms.

Radical Polymerization

NPM readily undergoes free-radical polymerization. It is frequently copolymerized with other vinyl monomers, such as styrene (B11656) (St), to create alternating or random copolymers.[12][13] In the case of styrene, the copolymerization is believed to involve a charge-transfer complex (CTC) between the electron-rich styrene and the electron-poor NPM, leading to a high tendency for alternation.[12][14]

Caption: General mechanism for the free-radical polymerization of N-Phenylmaleimide.

Data Presentation: Radical Copolymerization of N-Phenylmaleimide (M1) and Styrene (M2)

| Initiator | Solvent | Temp (°C) | r1 (NPM) | r2 (St) | Polymer Properties | Reference |

| AIBN | Chloroform | 50 | 0.01157 | 0.03370 | Alternating tendency | [12] |

| Dendritic Initiator (Gn-Br) / CuBr/bpy | Anisole | 110 | 0.0325 | 0.0524 | Well-defined MW, low PDI (1.12-1.35) | [14] |

| AIBN | THF | 66 | - | - | Deviation from strictly alternating behavior | [13] |

-

AIBN: 2,2'-Azobis(isobutyronitrile)

-

PDI: Polydispersity Index (Mw/Mn)

-

r1, r2: Monomer reactivity ratios

Experimental Protocol: RAFT Dispersion Alternating Copolymerization of NPM and Styrene[15]

-

Prepare a reaction mixture in a 10 mL Schlenk flask containing:

-

PDMAC₄₈ macro-CTA (58.3 mg, 0.0114 mmol)

-

AIBN (0.188 mg, 0.00114 mmol)

-

Styrene (208 mg, 2.00 mmol)

-

N-Phenylmaleimide (346 mg, 2.00 mmol)

-

50/50 w/w ethanol/methyl ethyl ketone (MEK) mixture (2.38 g)

-

-

Seal the flask and purge with nitrogen for 15 minutes at 20°C.

-

Place the flask into a preheated oil bath at 70°C to initiate polymerization.

-

Continue the reaction for the desired time to achieve the target molecular weight and conversion.

Anionic Polymerization

Anionic polymerization of NPM can be initiated by various nucleophiles and bases, including organometallic compounds (e.g., sec-butyllithium), alkali metal alkoxides, and Lewis bases.[15][16][17] This method can offer good control over the polymerization process, potentially leading to polymers with narrow molecular weight distributions, a characteristic of "living" polymerizations.[18]

Caption: General mechanism for the anionic polymerization of N-Phenylmaleimide.

Data Presentation: Anionic Polymerization of N-Phenylmaleimide

| Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| sec-Butyllithium | THF | 0 | 3 | 84 (for N-Phenylitaconimide) | [16] |

| Lithium tert-butoxide | THF | 0 | 3 | 78 (for N-Phenylitaconimide) | [16] |

| Sodium phosphate (B84403) tribasic | DMSO | 60 | 24 | ~90 | [15][19] |

| DBU | DMSO | 60 | 24 | ~95 | [15][19] |

-

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

Michael Addition Reactions in Bioconjugation

The electron-deficient double bond of NPM is highly susceptible to nucleophilic attack in a conjugate addition, or Michael reaction.[20][21][22] This reaction is particularly important in bioconjugation, where the maleimide (B117702) moiety is used to selectively label proteins and peptides. The thiol group of a cysteine residue, being a soft nucleophile, reacts rapidly and specifically with the maleimide double bond under physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[23][24][] This selectivity makes maleimides one of the most widely used functional groups for site-specific modification of biomolecules.[23]

Caption: Thiol-Michael addition of N-Phenylmaleimide and subsequent ring hydrolysis.

The initial thioether adduct can undergo subsequent ring-opening via hydrolysis, which can be advantageous in preventing retro-Michael reactions and undesirable thiol exchange.[23]

Data Presentation: Maleimide-Cysteine Bioconjugation

| Maleimide Derivative | Model Thiol | pH | Yield (%) | Key Observation | Reference |

| N-aryl maleimides | N-acetyl-L-cysteine | 7.4 | 80–96 | Instantaneous hydrolysis of the intermediate conjugate | [23] |

Experimental Protocol: Model Maleimide-Cysteine Conjugation[24]

-

Prepare a solution of N-acetyl-L-cysteine in a 20% acetonitrile / 50 mM phosphate buffer (pH 7.4).

-

Degas the solution by bubbling with nitrogen gas.

-

Add four equivalents of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to ensure the thiol is fully reduced. Stir for one hour.

-

Add the N-aryl maleimide dissolved in anhydrous acetonitrile to the thiol solution.

-

Allow the conjugation reaction to proceed for 12 hours at room temperature.

-

Monitor the reaction and analyze the products using LC-MS to confirm the formation of the conjugate and any subsequent hydrolysis products.

Conclusion

N-Phenylmaleimide demonstrates remarkable versatility in organic chemistry, driven by the unique reactivity of its electron-poor double bond. Its participation in fundamental reactions such as Diels-Alder cycloadditions, radical and anionic polymerizations, and Michael additions makes it an indispensable tool for both materials science and biotechnology. For researchers and drug development professionals, a thorough understanding of these reaction mechanisms is critical for designing advanced polymers with superior thermal properties, developing novel synthetic routes to complex molecules, and creating precisely engineered bioconjugates for targeted therapeutics and diagnostics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. google.com [google.com]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. What is N-Phenylmaleimide(N-PMI)? [yangchentech.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cameronconsultants.com [cameronconsultants.com]

- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 15. al-kindipublishers.org [al-kindipublishers.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Anionic polymerization of nonaromatic maleimide to achieve full-color nonconventional luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. al-kindipublishers.org [al-kindipublishers.org]

- 20. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 21. Michael Addition [organic-chemistry.org]

- 22. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 23. mdpi.com [mdpi.com]

- 24. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Chemical Properties of Phenylmaleimide (CAS 941-69-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of N-Phenylmaleimide (B1203476) (N-PMI), a versatile chemical compound with significant applications in polymer science, organic synthesis, and as an intermediate in the development of pharmaceuticals and agrochemicals. This document consolidates key data, experimental protocols, and visual representations to serve as an essential resource for professionals in research and development.

Core Chemical and Physical Properties

N-Phenylmaleimide, with the CAS registry number 941-69-5, is an organic compound characterized by a maleimide (B117702) ring attached to a phenyl group.[1] It typically appears as a yellow crystalline powder or needles.[2][3] The quantitative physical and chemical properties of N-Phenylmaleimide are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties of N-Phenylmaleimide

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₂ | [2][4] |

| Molecular Weight | 173.17 g/mol | [2][4] |

| Appearance | Yellow crystalline powder or needles | [2] |

| Melting Point | 85-90 °C (185-194 °F) | [3][5][6] |

| Boiling Point | 162-163 °C at 12 mmHg | [2][5][7] |

| Density | 1.329 g/cm³ | [2] |

| Vapor Pressure | 0.00121 mmHg at 25°C | [8] |

| Flash Point | 136.8°C | [8] |

Table 2: Solubility of N-Phenylmaleimide

| Solvent | Solubility | Source |

| Water | Slightly soluble/Sparingly soluble | [7][9][10] |

| Methanol | Soluble | [2][7][10] |

| Ethanol | Soluble | [7][10] |

| Benzene | Soluble | [1][7][10] |

| Acetone | Soluble | [1][2] |

| Dimethylformamide (DMF) | Soluble | [1] |

| Cyclohexane (B81311) | (Used for recrystallization) | [11] |

| Diethyl Ether | (Used in synthesis) | [11] |

Table 3: Spectroscopic Data of N-Phenylmaleimide

| Spectroscopic Technique | Key Data | Source |

| ¹H NMR (in CDCl₃) | δ ~7.3-7.5 (m, 5H, phenyl), δ ~6.8 (s, 2H, vinyl) | [12][13] |

| ¹³C NMR (in Chloroform-d) | Signals corresponding to carbonyl, vinyl, and phenyl carbons | [14] |

| Infrared (IR) Spectroscopy | Data available in NIST Chemistry WebBook | [4][15] |

| Mass Spectrometry (MS) | Data available in NIST Chemistry WebBook | [4][15] |

| UV/Visible Spectroscopy | Data available in NIST Chemistry WebBook | [4] |

Reactivity and Applications

N-Phenylmaleimide is a highly reactive molecule due to the electron-withdrawing nature of the maleimide ring, making it a potent dienophile in Diels-Alder reactions.[11][16] This reactivity is fundamental to its use in organic synthesis for creating complex cyclic structures.[16]

In polymer chemistry, N-PMI is utilized as a comonomer to enhance the thermal stability and mechanical properties of various resins, such as ABS.[1][17] Its incorporation can significantly increase the heat distortion temperature of polymers.[17] It also finds application as a cross-linking agent in rubber vulcanization and as a component in the manufacture of heat-resistant polymers, adhesives, and coatings.[2][7] Furthermore, N-Phenylmaleimide serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] It has also been noted for its biocidal properties, acting as a bactericide and fungicide.[1]

Experimental Protocols

Synthesis of N-Phenylmaleimide

A common and well-documented method for the synthesis of N-Phenylmaleimide involves a two-step process starting from maleic anhydride (B1165640) and aniline (B41778).[11]

Step 1: Synthesis of Maleanilic Acid

-

In a suitable reaction vessel, dissolve maleic anhydride (2 moles) in ethyl ether.[11]

-

With stirring, slowly add a solution of aniline (2 moles) in ethyl ether.[11]

-

Continue stirring the resulting suspension at room temperature for approximately one hour.[11]

-

Cool the mixture in an ice bath to 15-20°C.[11]

-

Collect the precipitated maleanilic acid via suction filtration. The product is a fine, cream-colored powder.[11]

Step 2: Cyclodehydration to N-Phenylmaleimide

-

In an Erlenmeyer flask, combine acetic anhydride and anhydrous sodium acetate.[11]

-

Add the maleanilic acid obtained from the previous step to this mixture.[11]

-

Heat the suspension on a steam bath with swirling for about 30 minutes to dissolve the solids.[11]

-

Cool the reaction mixture and then pour it into ice water to precipitate the N-Phenylmaleimide.[11]

-

Collect the crude product by suction filtration and wash it with ice-cold water and then with petroleum ether.[11]

-

The crude N-Phenylmaleimide can be purified by recrystallization from cyclohexane to yield canary-yellow needles.[11]

Alternative Synthesis and Purification Methods

Other patented methods describe a one-step synthesis process reacting maleic anhydride with aniline at elevated temperatures in the presence of a water-immiscible organic solvent and a catalyst like p-toluenesulfonic acid.[18] Purification can also be achieved using silica (B1680970) gel column chromatography to remove oligomeric impurities.[19]

Visualizing Chemical Processes

To better illustrate the synthesis workflow and the logical relationship of its applications, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthesis workflow for N-Phenylmaleimide.

Caption: Applications of N-Phenylmaleimide.

Safety and Handling

N-Phenylmaleimide is considered hazardous.[3] It is toxic if swallowed and causes skin and serious eye irritation.[3][20] Appropriate personal protective equipment, including gloves, goggles, and respiratory protection, should be used when handling this chemical.[21][22] Work should be conducted in a well-ventilated area or under a fume hood.[2] In case of fire, water spray, dry chemical powder, carbon dioxide, or foam are suitable extinguishing media.[2] Combustion may produce toxic fumes, including carbon monoxide and nitrogen oxides.[7][23] Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[2][10]

References

- 1. What is N-Phenylmaleimide(N-PMI)? [yangchentech.com]

- 2. N-Phenylmaleimide [intersurfchem.net]

- 3. fishersci.com [fishersci.com]

- 4. N-Phenylmaleimide [webbook.nist.gov]

- 5. N-Phenylmaleimide CAS 941-69-5 - Buy N-Phenylmaleimide, CAS 941-69-5, C10H7NO2 Product on BOSS CHEMICAL [bosschemical.com]

- 6. fishersci.dk [fishersci.dk]

- 7. N-Phenylmaleimide | 941-69-5 [chemicalbook.com]

- 8. N-Phenylmaleimide | 941-69-5 [chemnet.com]

- 9. N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-Phenylmaleimide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. N-Phenylmaleimide(941-69-5) 1H NMR spectrum [chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. N-Phenylmaleimide [webbook.nist.gov]

- 16. Express Polymer Letters [expresspolymlett.com]

- 17. Factory Price N-phenylmaleimide Chemical Properties,China N-phenylmaleimide Chemical Properties Suppliers [yangchentech.com]

- 18. US5136052A - Process for the manufacture of n-phenylmaleimide - Google Patents [patents.google.com]

- 19. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. N-PHENYLMALEIMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 23. szabo-scandic.com [szabo-scandic.com]

An In-Depth Technical Guide to the Solubility and Application of N-Phenylmaleimide

For Researchers, Scientists, and Drug Development Professionals

N-Phenylmaleimide (NPM) is a versatile chemical compound widely utilized as a building block in organic synthesis and polymer chemistry. Its applications span from the production of heat-resistant polymers to its use as an intermediate in the manufacturing of pharmaceuticals and agrochemicals. A critical aspect of its utility in various research and development settings is its solubility in common organic solvents. This guide provides a comprehensive overview of the solubility of N-phenylmaleimide, alongside a detailed protocol for its application in bioconjugation, a key technique in drug development.

Solubility of N-Phenylmaleimide

N-Phenylmaleimide is a yellow crystalline solid that generally exhibits good solubility in a range of organic solvents, a characteristic that is crucial for its reactivity and handling in various chemical processes. While sparingly soluble in water, its solubility is significantly higher in several common organic solvents. The following table summarizes the available quantitative data on the solubility of N-phenylmaleimide.

| Solvent | Solubility (wt%) at 25°C |

| Acetone | 45 |

| N,N-Dimethylformamide (DMF) | 50 |

| Tetrahydrofuran (B95107) (THF) | 44 |

| Methyl Ethyl Ketone (MEK) | 39 |

| Ethyl Acetate | 30 |

| Benzene | 20 |

| Toluene | 18 |

| Butyl Acetate | 18 |

| Methanol | 5 |

| Water | 0.11 |

Data sourced from Nippon Shokubai product information for IMILEX™-P.[1]

Qualitative assessments from various sources confirm that N-phenylmaleimide dissolves well in acetone, N,N-dimethylformamide (DMF), acetic acid esters, and benzene.[1][2] It is also soluble in tetrahydrofuran (THF) and dimethyl sulfoxide (B87167) (DMSO).[3] In contrast, it is described as slightly soluble or sparingly soluble in water.[4][5][6][7]

Experimental Protocols: Bioconjugation with N-Phenylmaleimide Derivatives

Due to the lack of detailed, publicly available experimental protocols for the quantitative determination of N-phenylmaleimide solubility, this section will focus on a highly relevant application in drug development: the bioconjugation of proteins with N-phenylmaleimide derivatives. This process is fundamental for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and other functionalized biomolecules. The following is a synthesized protocol based on established methodologies.[8][9][10][11][12][13]

Objective: To covalently attach a maleimide-functionalized molecule to a cysteine residue on a target protein.

Materials:

-

Target protein with at least one surface-accessible cysteine residue

-

Maleimide-functionalized reagent (e.g., a fluorescent dye, biotin, or drug linker with a terminal N-phenylmaleimide group)

-

Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed.[2][9][10][11]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[10][11]

-

Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[8]

-

Purification System: Gel filtration/size-exclusion chromatography (SEC) column, dialysis cassettes, or HPLC system.[8][9][10]

-

Quenching Reagent: L-cysteine or β-mercaptoethanol.[14]

Procedure:

1. Preparation of the Protein Solution: a. Dissolve the target protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[8][11] b. (Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must be reduced. i. Add a 10-100 fold molar excess of TCEP to the protein solution.[8][10][11] ii. Incubate for 20-60 minutes at room temperature.[8][10][14] iii. If using DTT, it must be removed by dialysis or a desalting column prior to adding the maleimide (B117702) reagent, as DTT itself will react with the maleimide.

2. Preparation of the Maleimide Reagent Stock Solution: a. Immediately before use, dissolve the maleimide-functionalized reagent in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[14] b. Vortex briefly to ensure complete dissolution.

3. Conjugation Reaction: a. Add the maleimide stock solution to the protein solution to achieve a 10:1 to 20:1 molar ratio of maleimide to protein. The optimal ratio may need to be determined empirically.[8][9] b. Gently mix the reaction solution.[8] c. Flush the headspace of the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly to prevent re-oxidation of thiols.[8][10][11] d. Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C, protected from light.[8][9]

4. Quenching of Unreacted Maleimide (Optional but Recommended): a. To stop the reaction and prevent non-specific labeling, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 1-5 mM.[14] b. Incubate for 30 minutes at room temperature.[14]

5. Purification of the Protein Conjugate: a. Remove the unreacted maleimide reagent, quenching reagent, and any byproducts from the protein conjugate.[8][9] b. Common methods include: i. Gel Filtration/Size-Exclusion Chromatography (SEC): This is a highly effective method that separates molecules based on size. The larger protein conjugate will elute before the smaller, unreacted maleimide molecules.[8][10] ii. Dialysis: This method is suitable for removing small molecules from the protein solution but is generally slower than SEC.[9] iii. High-Performance Liquid Chromatography (HPLC): Can be used for high-resolution purification.[9][10][11]

6. Characterization of the Conjugate: a. Determine the degree of labeling (DOL), which is the average number of maleimide molecules conjugated per protein molecule. This can be achieved using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the absorbance of the attached molecule at its maximum absorbance wavelength.[9][12] b. Confirm the successful conjugation and purity of the product using techniques such as SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and HPLC.[13]

7. Storage of the Conjugated Protein: a. For optimal results, use the purified conjugate immediately.[9] b. For short-term storage, keep the conjugate at 2-8°C in the dark for up to one week.[8][9] c. For long-term storage, add a cryoprotectant like glycerol (B35011) (to 50%) and store at -20°C. Adding a stabilizer like BSA and an antimicrobial agent like sodium azide (B81097) can also be beneficial.[8][9]

Visualizations

The following diagrams illustrate the workflow for protein bioconjugation with a maleimide derivative and the underlying chemical reaction.

Caption: Workflow for protein bioconjugation with a maleimide derivative.

Caption: Michael addition reaction of a protein's cysteine thiol with N-phenylmaleimide.

References

- 1. N-Phenylmaleimide (IMILEX™-P) | Products | NIPPON SHOKUBAI [shokubai.co.jp]

- 2. lumiprobe.com [lumiprobe.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Phenylmaleimide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Phenylmaleimide | 941-69-5 [chemicalbook.com]

- 7. N-Phenylmaleimide CAS#: 941-69-5 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. biotium.com [biotium.com]

- 13. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]

- 14. benchchem.com [benchchem.com]

Spectroscopic Profile of N-Phenylmaleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-phenylmaleimide, a compound of significant interest in bioconjugation, polymer chemistry, and drug development. The following sections present tabulated spectroscopic data (NMR, IR, and UV-Vis), detailed experimental protocols for acquiring such data, and graphical representations of relevant experimental workflows.

Spectroscopic Data of N-Phenylmaleimide

The following tables summarize the key spectroscopic data for N-phenylmaleimide, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.465 | m | Aromatic H |

| 7.36 | m | Aromatic H |

| 7.34 | m | Aromatic H |

| 6.836 | s | Olefinic H |

| Solvent: CDCl₃, Frequency: 399.65 MHz[1] |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 169.0 | C=O |

| 134.3 | C=C |

| 132.3 | Aromatic C |

| 130.4 | Aromatic C |

| 127.3 | Aromatic C |

| 121.6 | Aromatic C |

| Solvent: CDCl₃, Frequency: 125 MHz |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~1720 | Imide C=O stretch |

| Sample Preparation: KBr-Pellet[2][3] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Wavelength (λmax) | Solvent |

| Not explicitly stated | Methanol |

| Note: Specific λmax values were not consistently available across sources. The solvent used for analysis was methanol.[4] |

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol (for small molecules in solution)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules.[5]

-

Sample Preparation :

-

Weigh approximately 5-25 mg of the N-phenylmaleimide sample for ¹H NMR. For ¹³C NMR, a more concentrated solution is preferable, using as much sample as can be dissolved in about 0.7 mL of solvent.[6]

-

Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The optimal sample height in the tube is typically 4-5 cm.[6]

-

To ensure a homogenous magnetic field and obtain high-quality spectra, it is crucial to remove any solid particles by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[6]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

The instrument is "locked" onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called "shimming."

-

Acquire the NMR data using appropriate pulse sequences. For routine analysis, a standard one-pulse experiment is used for both ¹H and ¹³C NMR.

-

-

Data Processing :

-

The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum.

-

The spectrum is phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

For ¹H NMR, the peaks are integrated to determine the relative ratios of different protons.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[7][8]

-

Sample Preparation :

-

Ensure the N-phenylmaleimide sample is a dry, solid powder.

-

For the ATR technique, a small amount of the solid sample is placed directly onto the ATR crystal.[8]

-

-

Data Acquisition :

-

Data Processing :

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum.

-

The resulting spectrum shows the absorbance or transmittance as a function of wavenumber (cm⁻¹).

-

The characteristic absorption bands are then assigned to specific functional groups in the molecule.

-

UV-Vis Spectroscopy Protocol

UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.[9]

-

Sample Preparation :

-

Prepare a stock solution of N-phenylmaleimide by accurately weighing a small amount of the compound and dissolving it in a UV-transparent solvent (e.g., methanol, ethanol, or hexane) in a volumetric flask.[10]

-

Prepare a series of dilutions from the stock solution to obtain solutions of desired concentrations.[10]

-

-

Data Acquisition :

-

Use a UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a specific wavelength range (typically 190-800 nm).[10]

-

-

Data Analysis :

-

The resulting spectrum is a plot of absorbance versus wavelength.

-

The wavelength of maximum absorbance (λmax) is identified.

-

According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte, allowing for quantitative analysis if a calibration curve is constructed from the standards.

-

Visualizations

The following diagrams illustrate the synthesis of N-phenylmaleimide and a general workflow for its spectroscopic analysis.

Caption: Synthesis of N-Phenylmaleimide.

Caption: Spectroscopic Analysis Workflow.

References

- 1. N-Phenylmaleimide(941-69-5) 1H NMR spectrum [chemicalbook.com]

- 2. N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solved From the experimental FT-IR spectrum of the | Chegg.com [chegg.com]

- 4. spectrabase.com [spectrabase.com]

- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. community.wvu.edu [community.wvu.edu]

- 8. emeraldcloudlab.com [emeraldcloudlab.com]

- 9. ej-eng.org [ej-eng.org]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

Thermal stability and decomposition temperature of Phenylmaleimide

An In-depth Technical Guide on the Thermal Stability and Decomposition of N-Phenylmaleimide and its Polymers

Introduction

N-Phenylmaleimide (N-PMI), with the chemical formula C₁₀H₇NO₂, is a high-performance monomer recognized for its significant role in enhancing the thermal properties of various polymers.[1] Structurally, N-PMI consists of a maleimide (B117702) ring attached to a phenyl group, a combination that imparts high reactivity in polymerization and exceptional thermal stability to the resulting materials.[1] It typically appears as a pale yellow crystalline powder with a melting point of approximately 88-90 °C.[1]

The primary application of N-PMI is as a comonomer or additive to improve the heat resistance of commodity and engineering plastics, such as Acrylonitrile-Butadiene-Styrene (ABS), Polyvinyl Chloride (PVC), and Polyamides (PA).[1][2] The incorporation of N-PMI into a polymer backbone restricts the mobility of polymer chains, thereby increasing the material's glass transition temperature (Tg) and heat distortion temperature (HDT).[3] This enhancement is critical for applications in demanding environments, including automotive components, electronics housings, and industrial equipment.[3][4]

This technical guide provides a comprehensive overview of the thermal stability of N-Phenylmaleimide, focusing on its role in polymer systems. It details the mechanisms of thermal enhancement, summarizes key quantitative data, outlines standard experimental protocols for thermal analysis, and visualizes critical workflows and decomposition pathways.

Mechanism of Thermal Stability Enhancement

The effectiveness of N-Phenylmaleimide as a thermal modifier stems directly from its molecular architecture. The presence of the bulky phenyl group and the rigid five-membered imide ring introduces significant steric hindrance when N-PMI is copolymerized into a polymer chain.[3] This structure leads to two key effects:

-

Enhanced Chain Rigidity: The rigid cyclic imide structure physically restricts the rotational freedom of the polymer backbone, making it more resistant to deformation at elevated temperatures.[2][3]

-

Increased Glass Transition Temperature (Tg): By limiting the mobility of polymer chains, N-PMI effectively raises the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3]

This "molecular scaffolding" effect directly translates to a higher heat distortion temperature (HDT), allowing the modified polymer to maintain its structural integrity under thermal stress.[3][4] Even small additions of N-PMI can lead to substantial improvements in thermal performance. For example, adding just 1% of N-PMI to ABS resin can increase its HDT by approximately 2 °C.[1][3]

Quantitative Thermal Data

The impact of N-Phenylmaleimide on the thermal stability of various polymer systems has been quantified using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The data below, compiled from multiple studies, highlights these improvements.

| Polymer System | N-PMI Content | Thermal Property | Value (°C) | Citation |

| N-Phenylmaleimide Monomer | 100% | Melting Point | 88 - 90 | [1] |

| ABS + N-PMI | 10% | Heat Distortion Temp. (HDT) | 125 - 130 | [3] |

| ABS + N-PMI | Not Specified | Heat Distortion Temp. (HDT) | ~150 | [1] |

| PVC + N-PMI/Styrene | 6.25% (of PVC mass) | Decomposition Temp. (T₀.₅) | 314.2 | [5] |

| Styrene-N-PMI-Maleic Anhydride (B1165640) | >48% | Decomposition Temp. (5% loss) | >363 | [6] |

| PVC + N-PMI/Styrene | Not Specified | Glass Transition Temp. (Tg) | Increased from 70 to 80 | [5] |

Thermal Decomposition Behavior

While pure N-Phenylmaleimide monomer emits toxic nitrogen oxides (NOx) when heated to decomposition, the primary focus of decomposition studies is on N-PMI-containing polymers.[7] Polyimides are known for their exceptional thermal stability, often showing no significant weight loss below 500 °C in an inert atmosphere.[8]

The thermal decomposition of polymers containing N-PMI is a complex process that can occur in multiple stages.[9] Molecular dynamics simulations and experimental data suggest that the initial bond scission during pyrolysis often occurs at the C-N bond within the imide ring, which has a relatively low bond-breaking energy.[10] The decomposition pathway and products are highly dependent on the atmosphere (e.g., inert nitrogen vs. oxidative air).[9]

Experimental Protocols

The characterization of the thermal properties of N-Phenylmaleimide and its polymers relies on standardized analytical techniques.

Synthesis of N-Phenylmaleimide

N-PMI is typically synthesized via a two-step reaction from maleic anhydride and aniline.[2][11]

-

Preparation of N-Phenylmaleamic Acid: Aniline (1 mol) is dissolved in a solvent like N,N-dimethylformamide (DMF). To this solution, maleic anhydride (1 mol) is added gradually while cooling in an ice bath to manage the exothermic reaction. The mixture is stirred for several hours at room temperature to yield N-Phenylmaleamic acid.[2][11]

-

Cyclodehydration to N-Phenylmaleimide: Acetic anhydride and a catalyst such as sodium acetate (B1210297) are added to the N-Phenylmaleamic acid solution. The mixture is heated (e.g., to 50 °C) for a few hours to induce cyclodehydration, forming the imide ring. The final product, N-Phenylmaleimide, is then isolated by precipitation in water and purified.[2]

Thermogravimetric Analysis (TGA)

TGA is used to measure changes in a material's mass as a function of temperature in a controlled atmosphere. It is the primary method for determining decomposition temperatures.

-

Principle: A sample is placed on a high-precision balance within a furnace. The mass is continuously monitored as the temperature is increased at a constant rate.[12]

-

Instrumentation: A TGA instrument (e.g., Mettler Toledo TGA/DSC 1 or similar) is used.[13]

-

Procedure:

-

A small sample (typically 5-10 mg) is weighed into a ceramic (e.g., alumina) crucible.

-

The sample is placed in the TGA furnace.

-

An inert atmosphere is established using a continuous flow of nitrogen (e.g., 20-50 mL/min) to prevent premature oxidative degradation.[9][14]

-

The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[9][14]

-

The instrument records the sample's mass as a function of temperature.

-

-

Data Analysis: The resulting TGA curve plots percent weight loss versus temperature. The onset decomposition temperature is determined from the point of initial significant mass loss. Temperatures for specific mass loss percentages (e.g., 5% or 10%) are also reported as indicators of thermal stability.[6][8]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of thermal transitions like melting point and glass transition temperature (Tg).[15]

-

Principle: The instrument maintains a zero temperature difference between a sample pan and an inert reference pan while heating both at a controlled rate. The difference in heat flow required to maintain this state provides information about thermal events in the sample.

-

Procedure:

-

A small sample (5-10 mg) is hermetically sealed in an aluminum pan.

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The cell is heated and/or cooled at a controlled rate (e.g., 10-20 °C/min) under a nitrogen atmosphere.[15]

-

The differential heat flow is recorded against temperature.

-

-

Data Analysis: The DSC thermogram reveals endothermic events (e.g., melting) and exothermic events (e.g., curing, decomposition).[15] The glass transition is observed as a step change in the baseline.

Conclusion

N-Phenylmaleimide is a highly effective monomer for enhancing the thermal stability of a wide range of polymers. Its rigid molecular structure, featuring both a phenyl group and an imide ring, restricts polymer chain mobility, leading to significant increases in glass transition and heat distortion temperatures. The thermal performance and decomposition behavior of N-PMI-modified polymers are reliably characterized by standard analytical methods, primarily TGA and DSC. This makes N-PMI an indispensable component in the development of high-performance plastics for applications where heat resistance is a critical requirement.

References

- 1. What is N-Phenylmaleimide(N-PMI)? [yangchentech.com]

- 2. mdpi.com [mdpi.com]

- 3. Why N-phenylmaleimide is a thermal modifier for ABS plastic-www.yangchentech.com [yangchentech.com]

- 4. High-Thermal-Stability N-Phenylmaleimide Manufacturer, custom High-Thermal-Stability N-Phenylmaleimide [yangchentech.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. ijert.org [ijert.org]

- 12. researchgate.net [researchgate.net]

- 13. docta.ucm.es [docta.ucm.es]

- 14. benchchem.com [benchchem.com]

- 15. pepolska.pl [pepolska.pl]

Phenylmaleimide Reactivity in Diels-Alder Cycloaddition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of N-phenylmaleimide as a dienophile in Diels-Alder cycloaddition reactions. The document details the kinetic and thermodynamic parameters influencing these reactions, presents experimental protocols for their execution, and explores the effects of catalysis. The information is intended to serve as a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development, where the Diels-Alder reaction is a critical tool for constructing complex molecular architectures.

Core Concepts in Phenylmaleimide Diels-Alder Reactivity

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. N-phenylmaleimide is an excellent dienophile due to the electron-withdrawing nature of its two carbonyl groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene.

Kinetic and Thermodynamic Control

The stereochemical outcome of the Diels-Alder reaction with cyclic dienes is governed by the principles of kinetic and thermodynamic control, leading to the formation of endo and exo diastereomers.

-

Kinetic Product (endo): The endo adduct is typically formed faster at lower temperatures. This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the diene and the electron-withdrawing groups of the dienophile in the transition state.[1]

-

Thermodynamic Product (exo): The exo adduct is sterically less hindered and therefore thermodynamically more stable. At higher temperatures, the reversible nature of the Diels-Alder reaction allows for the equilibration of the initially formed endo product to the more stable exo isomer.[1]

The interplay between kinetic and thermodynamic control is crucial for directing the stereoselectivity of the reaction and is highly dependent on the reaction temperature and duration.

Caption: Kinetic and Thermodynamic Pathways in Diels-Alder Reactions.

Quantitative Data on this compound Diels-Alder Reactions

The following tables summarize key quantitative data for the Diels-Alder reaction of N-phenylmaleimide with various dienes, highlighting the influence of reaction conditions on kinetics and stereoselectivity.

Table 1: Activation Energies for the Diels-Alder Reaction of N-Phenylmaleimide with Furan (B31954) Derivatives

| Diene | Solvent | Activation Energy (Ea) for Diels-Alder (kJ·mol⁻¹) | Activation Energy (Ea) for retro-Diels-Alder (kJ·mol⁻¹) | Citation |

| Furan-based Benzoxazine | Acetonitrile | 48.4 | 91.0 | [2][3] |

| Furan-based Benzoxazine | Chloroform | 51.9 | 102.3 | [2][3] |

| Furan-containing Polystyrene | Bulk State | ~50 | Not Reported | [4] |

Table 2: Kinetic Parameters for the Diels-Alder Reaction of N-Phenylmaleimide with Naphthalene

| Catalyst | Rate Constant (k) at 22±2 °C (L·mol⁻¹·s⁻¹) | Equilibrium Constant (K) (L·mol⁻¹) | Citation |

| Gallium Chloride (GaCl₃) | (2.0±0.5) x 10⁻⁶ | 5±2 | [5][6] |

Table 3: Reaction Conditions and Stereoselectivity for the Diels-Alder Reaction of Thiophene (B33073) with N-Phenylmaleimide

| Lewis Acid Catalyst | Solvent | Temperature | Time | Yield (%) (exo:endo ratio) | Citation |

| AlCl₃ | Dichloromethane | Room Temp | 24 h | High (exo favored) | [7] |

| Various | Various | Various | Various | Variable | [7] |

Experimental Protocols

This section provides generalized and specific experimental protocols for conducting Diels-Alder reactions with N-phenylmaleimide.

General Experimental Workflow

The following diagram illustrates a typical workflow for a Diels-Alder reaction involving N-phenylmaleimide.

Caption: A typical experimental workflow for Diels-Alder reactions.

Detailed Protocol: Reaction of N-Phenylmaleimide with a Furan Derivative

This protocol is adapted from studies on the reaction of N-phenylmaleimide with furan-based compounds.[4][8]

Materials:

-

N-phenylmaleimide

-

Furan derivative (e.g., 2,5-bis(hydroxymethyl)furan)[8]

-

Anhydrous solvent (e.g., ethyl acetate, dichloromethane)[4][8]

-

Round-bottom flask with a magnetic stir bar

-

Condenser (if refluxing)

-

Standard laboratory glassware for work-up and purification

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

NMR tubes and deuterated solvent for analysis

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of N-phenylmaleimide and the furan derivative in the chosen solvent under constant stirring.[8]

-

Reaction Conditions: Stir the reaction mixture at the desired temperature. For kinetically controlled reactions favoring the endo product, lower temperatures (e.g., 0 °C to room temperature) are typically used. For thermodynamically controlled reactions favoring the exo product, higher temperatures (e.g., reflux) may be necessary.[8]

-

Monitoring the Reaction: The progress of the reaction can be monitored by TLC. The product adduct will typically have a different Rf value than the starting materials.[9] NMR spectroscopy can also be used to monitor the disappearance of reactant signals and the appearance of product signals.[4]

-

Work-up and Isolation: Once the reaction is complete, the crude product can be isolated. If the product precipitates, it can be collected by vacuum filtration.[8] Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, dichloromethane/diethyl ether) or by column chromatography on silica (B1680970) gel.[8][9]

-

Characterization: The structure and purity of the final adduct are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of the purified product should also be determined.

Detailed Protocol: Reaction of N-Phenylmaleimide with in situ Generated Buta-1,3-diene

This protocol describes the reaction of N-phenylmaleimide with buta-1,3-diene generated in situ from 3-sulfolene (B121364).[7]

Materials:

-

N-phenylmaleimide

-

3-Sulfolene

-

Toluene (refluxing)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Oil bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-phenylmaleimide and 3-sulfolene in toluene.

-

Reaction Conditions: Heat the mixture to reflux (oil bath temperature > 120 °C). The thermal extrusion of sulfur dioxide from 3-sulfolene generates buta-1,3-diene in situ, which then reacts with N-phenylmaleimide.[7] Reaction times can vary, and in some cases have been extended up to 72 hours.[7]

-

Monitoring and Work-up: The reaction can be monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated and purified as described in the general protocol.

Lewis Acid Catalysis in this compound Diels-Alder Reactions

Lewis acids can significantly accelerate Diels-Alder reactions and enhance their stereoselectivity.[10][11] They function by coordinating to the carbonyl oxygen of the dienophile, thereby lowering its LUMO energy and increasing its reactivity.[6]

Caption: Lewis acid activation of N-phenylmaleimide in a Diels-Alder reaction.

Commonly used Lewis acids include aluminum chloride (AlCl₃), gallium chloride (GaCl₃), and various metal triflates.[7][11] The choice of Lewis acid can influence both the reaction rate and the endo/exo selectivity. For instance, in the reaction of thiophene with N-phenylmaleimide, AlCl₃ was found to promote the formation of the exo adduct.[7] The use of Lewis acids is particularly beneficial for reactions that are slow or unselective under thermal conditions.[10]

Conclusion

N-phenylmaleimide is a highly versatile and reactive dienophile in Diels-Alder cycloadditions. The stereochemical outcome of these reactions can be effectively controlled by tuning the reaction temperature and time, allowing for the selective formation of either the kinetic (endo) or thermodynamic (exo) product. The reactivity of N-phenylmaleimide can be further enhanced through the use of Lewis acid catalysts, which not only accelerate the reaction but can also influence the stereoselectivity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the rational design and execution of Diels-Alder reactions involving N-phenylmaleimide for a wide range of applications in chemical synthesis and materials science.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. expresspolymlett.com [expresspolymlett.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. public.websites.umich.edu [public.websites.umich.edu]

- 6. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. scribd.com [scribd.com]

- 9. Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]

- 11. ias.ac.in [ias.ac.in]

The Michael Addition Reaction of Phenylmaleimide with Thiols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules to proteins and peptides is a cornerstone of modern biotechnology and pharmaceutical development. Among the various bioconjugation strategies, the Michael addition reaction between a thiol group (typically from a cysteine residue) and a maleimide (B117702), such as N-phenylmaleimide, stands out for its high efficiency, specificity, and mild reaction conditions.[1] This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of this pivotal reaction, with a focus on its role in drug development.

Core Principles of the Thiol-Maleimide Reaction

The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the vinyl carbons of the maleimide ring, forming a stable thioether bond.[1] This reaction is highly selective for thiols, particularly within a specific pH range.[2]

Reaction Mechanism and Influencing Factors

The rate and specificity of the thiol-maleimide reaction are influenced by several key factors:

-

pH: The optimal pH range for the reaction is between 6.5 and 7.5.[1][2] Below pH 6.5, the concentration of the reactive thiolate anion is low, slowing the reaction. Above pH 7.5, competing side reactions, such as the reaction with primary amines (e.g., lysine (B10760008) residues) and hydrolysis of the maleimide ring, become more significant.[3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][4]

-

Temperature: The reaction proceeds efficiently at room temperature (20-25°C), although lower temperatures (4°C) can be used to slow down the reaction for sensitive biomolecules.[2]

-

Solvent: The reaction is typically carried out in aqueous buffers such as PBS, HEPES, or Tris.[2] For maleimides with poor water solubility, a co-solvent like DMSO or DMF can be used.[2][5] It is crucial that the buffers do not contain extraneous thiols.[2]

-

Molar Ratio: A 10- to 20-fold molar excess of the maleimide reagent is often used to drive the reaction to completion and ensure efficient labeling of the target thiol.[2]

Stability of the Thioether Linkage and Side Reactions

While the thioether bond formed is generally considered stable, the succinimide (B58015) ring can undergo reactions that impact the long-term stability of the conjugate, particularly in vivo.

-

Retro-Michael Reaction (Thiol Exchange): The Michael addition is a reversible reaction. The resulting thiosuccinimide conjugate can undergo a retro-Michael reaction, especially in the presence of high concentrations of other thiols like glutathione, leading to the exchange of the conjugated molecule.[2][3][6] This can be a significant issue in the context of antibody-drug conjugates (ADCs), where it can lead to "payload migration" and off-target effects.[3][7]

-

Hydrolysis of the Succinimide Ring: The stability of the conjugate can be enhanced by hydrolysis of the thiosuccinimide ring, which forms a stable succinamic acid thioether that is resistant to the retro-Michael reaction.[2][3] This can be achieved by extended incubation or by using "self-hydrolyzing" maleimides.[2][3]

-

Hydrolysis of the Maleimide: The maleimide ring itself is susceptible to hydrolysis, especially at pH values above 7.5, forming an unreactive maleamic acid.[3][7] Therefore, aqueous solutions of maleimide reagents should be prepared immediately before use.[3]

-

Thiazine (B8601807) Rearrangement: When conjugating to a molecule with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a rearrangement to form a stable six-membered thiazine structure.[3][8] This can be a desired outcome to produce more stable conjugates.[9][10][11][12]

Quantitative Data Summary

The following tables summarize key quantitative data to guide the design and optimization of thiol-maleimide conjugation experiments.

Table 1: Factors Influencing the Thiol-Maleimide Reaction [2]

| Parameter | Optimal Range/Condition | Rationale |

| pH | 6.5 - 7.5 | Balances thiol deprotonation to the reactive thiolate form while minimizing side reactions with amines. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines. |

| Temperature | Room temperature (20-25°C) or 4°C | The reaction proceeds efficiently at room temperature. Lower temperatures can be used to slow the reaction and for sensitive biomolecules. |

| Solvent | Aqueous buffers (PBS, HEPES, Tris) | The reaction is efficient in polar solvents. Buffers should not contain thiols. For poorly soluble maleimides, a co-solvent like DMSO or DMF can be used. |

| Molar Ratio | 10-20 fold molar excess of maleimide reagent | A molar excess of the maleimide reagent helps drive the reaction to completion, ensuring efficient labeling of the target biomolecule. |

Table 2: Common Side Reactions and Mitigation Strategies

| Side Reaction | Description | Mitigation Strategy |

| Retro-Michael Reaction (Thiol Exchange) [2][3] | Reversal of the Michael addition, leading to conjugate dissociation, particularly in the presence of other thiols (e.g., glutathione). | Hydrolysis of the succinimide ring post-conjugation to form a stable succinamic acid thioether.[2][3] Use of "self-hydrolyzing" maleimides.[2] |

| Maleimide Hydrolysis [3] | The maleimide ring opens in aqueous solutions, especially at pH > 7.5, forming an unreactive maleamic acid. | Prepare aqueous solutions of maleimide reagents immediately before use. Store stock solutions in a dry, anhydrous solvent like DMSO or DMF. |

| Reaction with Amines [3] | At pH > 7.5, maleimides can react with primary amines, such as the side chain of lysine. | Maintain the reaction pH between 6.5 and 7.5. |

| Thiazine Rearrangement [3][8] | With N-terminal cysteine, the N-terminal amine can attack the succinimide ring, forming a stable six-membered thiazine structure. | Can be exploited to create more stable conjugates.[9][10][11][12] |

| Thiol Oxidation [1] | Thiol groups can oxidize to form disulfide bonds, which are unreactive with maleimides. | Use degassed buffers. Consider adding a chelating agent like EDTA. Use a reducing agent like TCEP just prior to conjugation. |

Detailed Experimental Protocols

The following are generalized protocols for the conjugation of a maleimide-activated molecule (e.g., N-phenylmaleimide) to a thiol-containing protein.

Materials and Reagents

-

Thiol-containing protein (e.g., antibody, peptide)

-

Maleimide-activated reagent (e.g., N-phenylmaleimide)

-

Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5)[1]

-

Anhydrous DMSO or DMF[1]

-

(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)[1]

-

(Optional) Quenching reagent: L-cysteine or β-mercaptoethanol[2]

-

Purification supplies (e.g., size-exclusion chromatography column, dialysis cassette)[1]

Step-by-Step Experimental Procedure

-

Preparation of the Thiol-Containing Protein:

-

Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[1]

-

If the target cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10- to 100-fold molar excess of TCEP to the protein solution.[1]

-

Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-30 minutes at room temperature.[1]

-

-

Preparation of the Maleimide Reagent:

-

Immediately before use, dissolve the maleimide-activated reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[13]

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the maleimide stock solution to the reduced protein solution while gently stirring.[1]

-

Flush the reaction vial with an inert gas, seal, and mix thoroughly.[1]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1] If using a fluorescent maleimide, protect the reaction from light.[1]

-

-

Quenching the Reaction (Optional):

-

The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to react with any excess maleimide.[2]

-

-

Purification of the Conjugate:

-

Purify the resulting conjugate using size-exclusion chromatography (e.g., gel filtration), dialysis, or high-performance liquid chromatography (HPLC) to remove excess, unreacted maleimide and reducing agent.[1]

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL) using UV-Vis spectroscopy if the maleimide reagent has a chromophore.

-

Further characterization can be performed using techniques such as mass spectrometry, HPLC, and SDS-PAGE.[14]

-

Visualizing the Process: Diagrams

Reaction Mechanism

Caption: The reaction mechanism of thiol-maleimide Michael addition.

Experimental Workflow

Caption: A typical experimental workflow for thiol-maleimide conjugation.

Application in Antibody-Drug Conjugate (ADC) Development

Caption: The role of phenylmaleimide-thiol chemistry in ADC development.

Conclusion